

Toxicological Profile of Sodium 4phenylbutanoate: An In-depth Technical Guide

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Compound of Interest

Sodium 4-hydroxy-2phenylbutanoate

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Disclaimer: No direct toxicological studies or comprehensive safety data were identified for **Sodium 4-hydroxy-2-phenylbutanoate**. This document provides a detailed toxicological profile for the structurally related compound, Sodium 4-phenylbutanoate (4-PBA), which has been extensively studied. Due to structural differences, the toxicological properties of **Sodium 4-hydroxy-2-phenylbutanoate** may differ significantly, and this information should be used as a surrogate reference with caution.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the non-clinical and clinical safety profile of Sodium 4-phenylbutanoate.

Executive Summary

Sodium 4-phenylbutanoate (4-PBA) is the sodium salt of an aromatic fatty acid. It is a pro-drug that is rapidly metabolized to its active form, phenylacetate.[1] 4-PBA is approved for the treatment of urea cycle disorders, where it acts as an ammonia scavenger.[1] Additionally, it functions as a histone deacetylase (HDAC) inhibitor and a chemical chaperone, which alleviates endoplasmic reticulum (ER) stress.[2][3]

The toxicological profile of 4-PBA is characterized by low acute toxicity. The primary adverse effects observed in humans are generally mild and include menstrual dysfunction, gastrointestinal symptoms, and body odor.[1] Non-clinical studies have not indicated significant toxicity in chronic dosing studies, and while a comprehensive battery of genotoxicity and



carcinogenicity studies is not publicly available, the existing data from related compounds and its long-term clinical use provide some insight into its safety profile.

Pharmacokinetics and Metabolism (ADME)

4-PBA is rapidly absorbed orally and converted to its metabolically active form, phenylacetate (PAA), primarily in the liver and kidneys through β-oxidation.[1] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine.[1] This process provides an alternative pathway for the excretion of waste nitrogen.[1]

Table 1: Pharmacokinetic Parameters of Sodium 4-phenylbutanoate and its Metabolite in Adults

Parameter	Phenylbutyrate	Phenylacetate	Source(s)
Tmax (hours)	1.0 - 1.35	3.55 - 3.74	[4]
Elimination Half-life (t½) (hours)	~0.8	1.15 - 1.3	[1][4]
Metabolism	Pro-drug, converted to Phenylacetate via β-oxidation in liver and kidney.	Conjugated with glutamine to form Phenylacetylglutamine	[1]

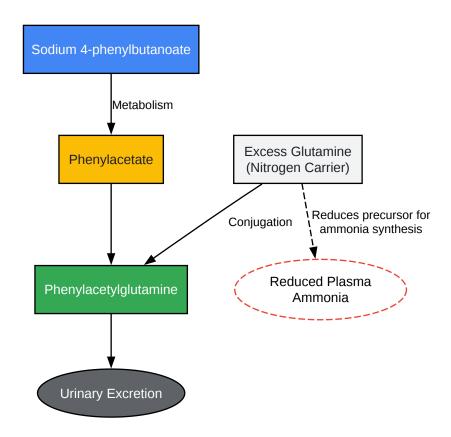
| Excretion | 80-100% excreted by the kidneys as Phenylacetylglutamine within 24 hours. | - |[1]|

Metabolic Pathway Visualization

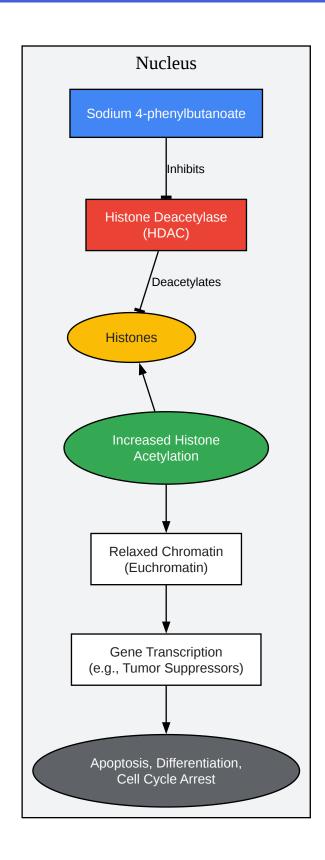
The following diagram illustrates the primary metabolic conversion of Sodium 4-phenylbutanoate.











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